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Compound of Interest

Compound Name: Nona-1,8-dien-5-one

Cat. No.: B3178740 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical structure, properties,

and potential applications of nona-1,8-dien-5-one. The information is curated to support

research and development activities, with a focus on data presentation, experimental

methodologies, and logical frameworks for further investigation.

Chemical Identity and Properties
Nona-1,8-dien-5-one is a divinyl ketone with the molecular formula C₉H₁₄O.[1] Its chemical

structure consists of a nine-carbon chain with a ketone functional group at the fifth position and

terminal double bonds at the first and eighth positions.

Table 1: Physicochemical Properties of Nona-1,8-dien-5-one
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Property Value Source

Molecular Formula C₉H₁₄O [1]

IUPAC Name nona-1,8-dien-5-one [1]

Molecular Weight 138.21 g/mol [1]

SMILES C=CCCC(=O)CCC=C [1]

InChI
InChI=1S/C9H14O/c1-3-5-7-

9(10)8-6-4-2/h3-4H,1-2,5-8H2
[1]

CAS Number 74912-33-7 [1]

Synthesis and Characterization
While specific, detailed synthetic protocols for nona-1,8-dien-5-one are not extensively

documented in publicly available literature, its structure as a divinyl ketone suggests that its

synthesis could be approached through methods common for this class of compounds. One

plausible synthetic pathway is the Nazarov cyclization, which utilizes divinyl ketones to form

cyclopentenones.[2][3]

Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization

of a divinyl ketone like nona-1,8-dien-5-one.
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Conceptual Workflow: Synthesis and Characterization
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Caption: A generalized workflow for the synthesis and characterization of nona-1,8-dien-5-one.

Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of nona-1,8-dien-5-one are not

readily available. However, the following sections outline general methodologies that would be

applicable for its preparation and characterization based on standard organic chemistry

techniques.

Synthesis Protocol (Hypothetical): Nickel-Catalyzed Reductive Coupling
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Unsymmetrical dialkyl ketones can be prepared via the nickel-catalyzed reductive coupling of

carboxylic acid derivatives with alkyl halides.[4] This approach could be adapted for the

synthesis of nona-1,8-dien-5-one.

Reaction Setup: A reaction vessel would be charged with a suitable nickel catalyst and a

ligand in an appropriate aprotic solvent under an inert atmosphere.

Reagents: A carboxylic acid chloride or a (2-pyridyl)thioester bearing one of the vinyl-propyl

moieties and an alkyl iodide with the other vinyl-propyl group would be added. A reducing

agent would also be required.

Reaction Conditions: The reaction mixture would be stirred at a controlled temperature until

the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC)

or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up and Purification: The reaction would be quenched, and the crude product extracted.

Purification would likely be achieved by column chromatography on silica gel.

Characterization Protocols

Standard analytical techniques would be employed to confirm the structure and purity of the

synthesized nona-1,8-dien-5-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

acquired to elucidate the carbon-hydrogen framework. The sample would be dissolved in a

deuterated solvent (e.g., CDCl₃).[5]

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be used to

determine the molecular weight and fragmentation pattern of the molecule.[5]

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic

functional groups, notably the carbonyl (C=O) and vinyl (C=C) stretches.

Predicted Spectral Data
While the actual spectra are not provided here, the expected key signals are summarized

below.
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Table 2: Predicted Spectroscopic Data for Nona-1,8-dien-5-one

Technique Expected Key Signals

¹H NMR

Signals corresponding to vinyl protons, allylic

protons, and protons alpha to the carbonyl

group.

¹³C NMR

A signal for the carbonyl carbon (around 200-

220 ppm), signals for the sp² carbons of the

double bonds, and signals for the sp³ carbons of

the alkyl chain.[5]

IR Spectroscopy

A strong absorption band for the C=O stretch

(typically around 1715 cm⁻¹), and bands for the

C=C stretches and =C-H bends of the vinyl

groups.

Mass Spectrometry

A molecular ion peak (M⁺) at m/z = 138. The

fragmentation pattern would likely show losses

of alkyl and vinyl fragments.[6]

Potential Drug Development Applications
Specific biological activities of nona-1,8-dien-5-one have not been extensively reported.

However, the dienone chemical motif is present in a number of biologically active compounds.

[7][8][9] Compounds containing a 1,5-diaryl-3-oxo-1,4-pentadienyl pharmacophore have shown

promise as anticancer agents, often by targeting the ubiquitin-proteasome system (UPS).[7][8]

[9]

The general class of dienone compounds has been associated with a range of pharmacological

effects, including:

Anti-inflammatory activity[7]

Antiparasitic activity[7]

Anticancer activity[7][8][9]
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The following diagram illustrates a potential logical pathway for investigating the therapeutic

potential of nona-1,8-dien-5-one based on the known activities of related compounds.
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Caption: A logical pathway for exploring the drug development potential of nona-1,8-dien-5-
one.
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Conclusion
Nona-1,8-dien-5-one represents an interesting chemical entity within the broader class of

dienones. While specific experimental data and biological activity studies on this particular

molecule are limited in the public domain, its chemical structure suggests potential for further

investigation, particularly in the areas of synthetic methodology and medicinal chemistry. The

information and frameworks provided in this guide are intended to serve as a foundation for

researchers to design and execute further studies on nona-1,8-dien-5-one and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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